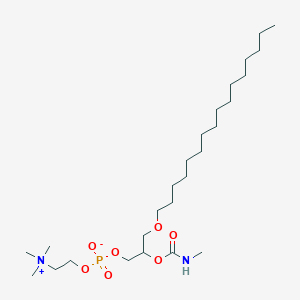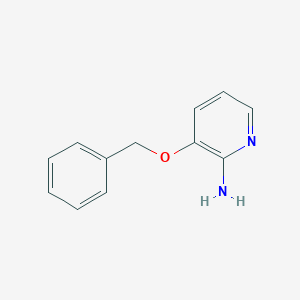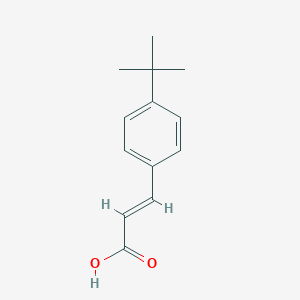
4-(Tert-butyl)cinnamic acid
描述
Synthesis Analysis
The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of tert-butyllithium with substituted cinnamic acids at low temperatures, leading to mixtures of 1,4- and 1,3-addition products. The nature of the substituents on the cinnamic acid influences the outcome of the reaction, with electron-donating and electron-withdrawing groups favoring 1,4- and 1,3-additions, respectively (Aurell et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Tert-butyl)cinnamic acid has been elucidated using various spectroscopic techniques. For example, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined through three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees (Meurs & Koningsveld, 1974).
Chemical Reactions and Properties
The tert-butyl group in 4-(Tert-butyl)cinnamic acid activates the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group. This activation facilitates the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to 4-(Tert-butyl)cinnamic acid, such as their solubility and crystalline structure, have been studied extensively. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in derivatives of 4-tert-butylbenzoic acid results in layered molecular arrays with unique structural characteristics (Armstrong et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 4-(Tert-butyl)cinnamic acid derivatives, can be influenced by the tert-butyl group. For example, the reaction mechanism and regioselectivity of the addition of tert-butyllithium to cinnamic acid are subject to the electronic effects of substituents and reaction conditions (Aurell et al., 2001).
科学研究应用
Mitochondrial Function and Cerebroprotection
4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its potential to restore mitochondrial function in cases of cerebral ischemia. Research involving rabbits with experimentally induced cerebral ischemia demonstrated that the compound could reduce neurological deficits and restore mitochondrial membrane potential. Its administration was associated with increased ATP generating ability and a normalization of aerobic/anaerobic metabolism, suggesting significant cerebroprotective properties. The potential mechanism involves normalization of mitochondrial function (Pozdnyakov et al., 2022).
Antioxidant and Antiradical Activities
Several studies have focused on the antioxidant properties of 4-hydroxy-3,5-di-tert-butylcinnamic acid. Predictions based on quantum-chemical calculations indicated high antioxidant activity, which was subsequently confirmed experimentally. This compound's antioxidant properties could be leveraged in the development of new pharmaceuticals (Agadzhanyan et al., 2010).
Synthesis and Chemical Reactions
The regioselectivity of tert-butyllithium addition to cinnamic acid varies with reaction conditions and substituent electronic effects, highlighting the versatility of cinnamic acid derivatives in synthetic chemistry. This adaptability is crucial for creating compounds with tailored physical and chemical properties for various applications, from pharmaceuticals to materials science (Aurell et al., 2001).
Anticancer and Antimicrobial Potential
Cinnamic acid derivatives, including those with tert-butyl groups, have been reviewed for their anticancer potentials. Despite a rich medicinal tradition, the comprehensive biological activities of these compounds against cancer cells have only begun to be thoroughly explored in recent decades, underscoring a potential for development into anticancer agents (De et al., 2011).
安全和危害
4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cinnamic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

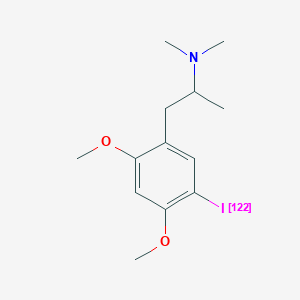
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
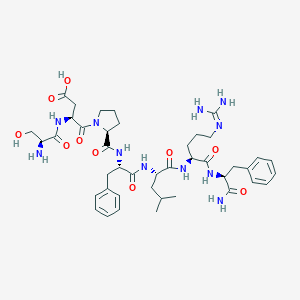
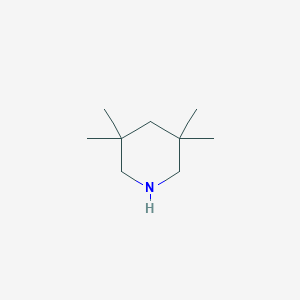
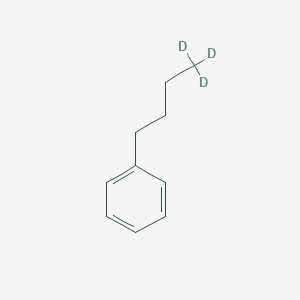
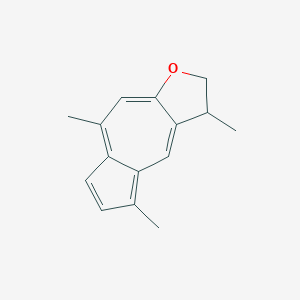
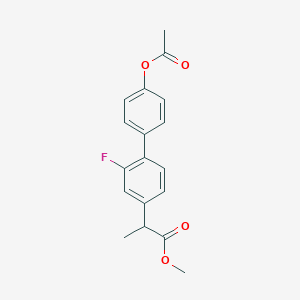
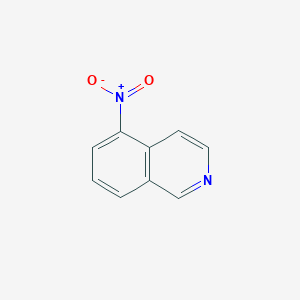
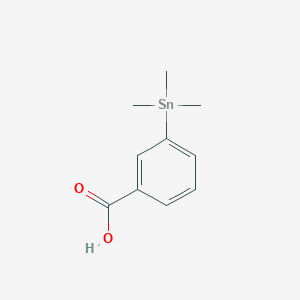
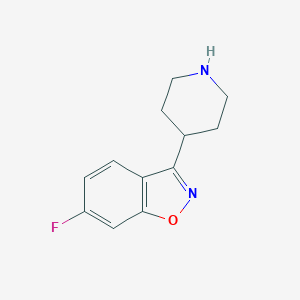
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
